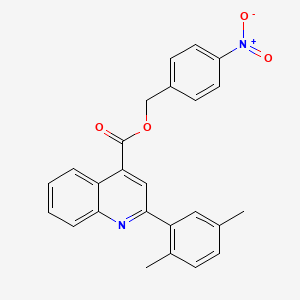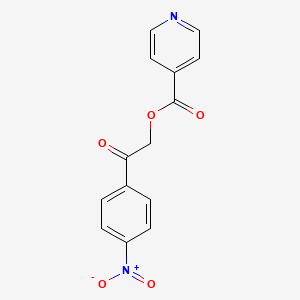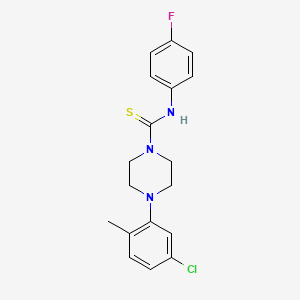![molecular formula C24H18N2O5S B10867619 N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10867619.png)
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA typically involves the reaction of 3,5-dimethoxybenzoic acid with 9,10-dioxo-9,10-dihydroanthracene-2-thiourea under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or inducing specific cellular responses.
相似化合物的比较
Similar Compounds
N-(3,5-Dimethoxybenzoyl)thiourea: A simpler analog with similar structural features.
N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)thiourea: Another analog with a similar anthracene moiety.
Uniqueness
N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is unique due to its combination of the 3,5-dimethoxybenzoyl and 9,10-dioxo-9,10-dihydro-2-anthracenyl moieties, which may impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C24H18N2O5S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H18N2O5S/c1-30-15-9-13(10-16(12-15)31-2)23(29)26-24(32)25-14-7-8-19-20(11-14)22(28)18-6-4-3-5-17(18)21(19)27/h3-12H,1-2H3,(H2,25,26,29,32) |
InChI 键 |
LHECFPPHTKQRML-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10867543.png)

![N-[4-(phenylamino)phenyl]-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10867551.png)
![2-{1-benzyl-3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10867553.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867565.png)
![7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867571.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10867574.png)
![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10867587.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10867601.png)
![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![2-(4-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867625.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
